molecular formula C20H15Cl2FN2O3 B2832658 N-(5-chloro-2-methoxyphenyl)-1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 941989-15-7

N-(5-chloro-2-methoxyphenyl)-1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2832658
CAS RN: 941989-15-7
M. Wt: 421.25
InChI Key: UYMJHHXIUFJAPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methoxyphenyl)-1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H15Cl2FN2O3 and its molecular weight is 421.25. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloro-2-methoxyphenyl)-1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2-methoxyphenyl)-1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Selective Inhibition of Met Kinase Superfamily

A noteworthy application involves a derivative acting as a selective and orally efficacious inhibitor of the Met kinase superfamily, demonstrating complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model. This derivative's advancement into phase I clinical trials underscores its potential therapeutic significance (Schroeder et al., 2009).

Antimicrobial Activity

Another derivative showcases antimicrobial activity, with certain compounds within the series demonstrating notable antibacterial and antifungal properties. This suggests the potential for developing new antimicrobial agents based on the chemical backbone of the compound (Ahsan et al., 2016).

Cytotoxicity Against Cancer Cells

Further research into pyrazole and pyrazolo[1,5-a]pyrimidine derivatives, stemming from modifications of the compound, has revealed cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. These findings suggest the compound's derivatives may possess anticancer properties worth exploring (Hassan et al., 2014).

Study of CB1 Cannabinoid Receptors

The compound's analogs have also been utilized in the study of CB1 cannabinoid receptors, demonstrating the feasibility of nucleophilic displacement for creating radiotracers. This application is significant for researching neurological conditions and the effects of various substances on the brain (Katoch-Rouse & Horti, 2003).

Corrosion Inhibition

In a different realm of application, methoxy-substituted derivatives have been studied for their effectiveness as corrosion inhibitors for carbon steel in hydrochloric acid medium. This showcases the compound's utility in industrial applications, potentially leading to more effective and environmentally friendly corrosion inhibitors (Fouda et al., 2020).

properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-N-(5-chloro-2-methoxyphenyl)-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2FN2O3/c1-28-18-8-7-12(21)10-17(18)24-19(26)13-4-3-9-25(20(13)27)11-14-15(22)5-2-6-16(14)23/h2-10H,11H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYMJHHXIUFJAPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=CN(C2=O)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methoxyphenyl)-1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

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